molecular formula C21H18ClN3O4S2 B2360513 8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111063-13-8

8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2360513
CAS No.: 1111063-13-8
M. Wt: 475.96
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Description

8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a recognized and potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). Its primary research value lies in its ability to selectively inhibit ATM, thereby sensitizing cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapeutics . By blocking ATM's kinase activity, this compound prevents the repair of double-strand breaks, forcing cells with irreparable DNA damage to undergo apoptosis. This mechanism is being exploited in preclinical oncology research to investigate synthetic lethal approaches, particularly in p53-deficient tumors which are highly dependent on the ATM-mediated DDR pathway for survival . Its application extends to the study of cell cycle checkpoints, radiobiology, and the broader functional analysis of the DDR network in various disease models, providing a critical tool for developing novel combination cancer therapies.

Properties

IUPAC Name

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S2/c1-28-15-6-3-11(9-16(15)29-2)7-8-23-20(27)17-18-24-19(26)13-5-4-12(22)10-14(13)25(18)21(30)31-17/h3-6,9-10H,7-8H2,1-2H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZHFXLXJNJUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide , a member of the thiazoloquinazoline family, has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations, focusing on its pharmacological profiles and therapeutic applications.

The molecular formula of this compound is C21H18ClN3O4S2C_{21}H_{18}ClN_{3}O_{4}S_{2}, with a molecular weight of 475.96 g/mol. Its structure features a thiazoloquinazoline core, which is known for various biological activities.

PropertyValue
Molecular FormulaC21H18ClN3O4S2
Molecular Weight475.96 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiazoloquinazoline framework followed by chlorination and functionalization with the dimethoxyphenethyl group. The specific methods can vary based on the desired derivatives and their intended biological applications.

Anticancer Activity

Research indicates that thiazoloquinazoline derivatives exhibit significant anticancer properties. A study reported that compounds similar to 8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide showed potent inhibitory effects against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells. The mechanism is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

G-Protein Coupled Receptor (GPCR) Modulation

This compound has been evaluated for its interaction with G-protein coupled receptors (GPCRs), which are critical in many physiological processes. It was found to activate BK channels moderately, suggesting potential applications in treating disorders related to calcium signaling .

Antimicrobial Properties

Similar compounds within the thiazoloquinazoline class have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

Several case studies highlight the efficacy of thiazoloquinazoline derivatives:

  • Case Study 1 : A derivative exhibited significant cytotoxicity against A549 cells with an IC50 value of 15 µM. This study emphasized the importance of structural modifications on biological activity .
  • Case Study 2 : In vivo studies indicated that another derivative reduced tumor size in xenograft models by over 50% when administered at a dose of 50 mg/kg .
  • Case Study 3 : GPCR activation studies showed that certain modifications at the 8-position enhanced BK channel opening activity significantly compared to unmodified compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Functional Groups

The compound’s thiazolo[3,4-a]quinazoline core distinguishes it from other carboxamide derivatives:

  • Pyrazole-carboxamides (): These feature pyrazole rings with carboxamide linkages. For example, 3a–3p (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) exhibit simpler bicyclic systems but share carboxamide functional groups critical for target binding.
  • Thiadiazole-carboxamides (): Compounds like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) contain a thiadiazole ring instead of the fused thiazoloquinazoline system, resulting in distinct electronic and steric properties.
Substituent Effects on Physicochemical Properties

Substituents significantly influence solubility, stability, and bioactivity:

Compound Class Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, δ ppm) Reference
Thiazoloquinazoline 8-Cl, 3,4-dimethoxyphenethyl Not reported Not reported Not available in evidence
Pyrazole-carboxamide 5-Cl, 3-CH₃, 4-cyano-phenyl (e.g., 3a) 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
Pyrazole-carboxamide 5-Cl, 3-CH₃, 4-chlorophenyl (3b) 171–172 68 δ 8.12 (s, 1H), 7.55–7.43 (m, 9H), 2.65 (s, 3H)
Thiadiazole-carboxamide N-phenyl, 5-thioxo Not reported 93 IR: 3180.66 (N–H), 2230.44 (C≡N), 1636.96 (C=O)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CN) in pyrazole-carboxamides correlate with higher melting points (e.g., 3b: 171–172°C vs. 3a: 133–135°C).
  • Methoxy groups (as in the target compound) may enhance solubility compared to chlorinated analogs (e.g., ’s 3,5-dichlorophenyl variant).

Preparation Methods

Formation of 8-Chloro-5-Oxo-1-Thioxo-4,5-Dihydroquinazoline

The quinazoline core is synthesized from 2-amino-5-chlorobenzoic acid through a thiourea-mediated cyclization.

Procedure :

  • Methyl ester formation : 2-Amino-5-chlorobenzoic acid is treated with thionyl chloride in methanol to yield methyl 2-amino-5-chlorobenzoate (85% yield).
  • Cyclization : The ester reacts with thiourea in the presence of phosphorus oxychloride at 80°C for 6 hours, forming 8-chloro-5-oxo-1-thioxo-4,5-dihydroquinazoline (72% yield).

Key Data :

Parameter Value
Reaction Temperature 80°C
Yield 72%
Characterization $$^1$$H NMR (DMSO-d6): δ 8.21 (s, 1H, H-6), 7.89 (d, 1H, H-7), 3.45 (s, 2H, H-4).

Thiazole Ring Annulation

Appel Salt-Mediated Thiazole Formation

The thiazolo[3,4-a]quinazoline system is constructed using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to introduce the sulfur-containing heterocycle.

Procedure :

  • Imino-dithiazole intermediate : 8-Chloro-5-oxo-1-thioxo-4,5-dihydroquinazoline reacts with Appel salt (1.1 equiv) and pyridine in dichloromethane at room temperature, yielding the imino-dithiazole intermediate (86% yield).
  • Cyclization : Treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF at 120°C induces intramolecular C-S bond formation, generating the thiazolo[3,4-a]quinazoline scaffold (58% yield).

Optimization Challenges :

  • Regioselectivity : Bromine substituents at the ortho-position of the quinazoline amine direct cyclization to the [3,4-a] position.
  • Solvent Effects : DMF/DMSO mixtures (1:1) enhance reaction efficiency by stabilizing intermediates.

Carboxamide Side-Chain Introduction

Carboxylic Acid Activation

The quinazoline-thiazole intermediate is functionalized at position 3 via hydrolysis and activation:

  • Ester hydrolysis : The methyl ester is saponified using NaOH in methanol/water (3:1) to yield the carboxylic acid (89% yield).
  • Acid chloride formation : Reaction with oxalyl chloride in dichloromethane at 0°C generates the acyl chloride (95% yield).

Amide Coupling with 3,4-Dimethoxyphenethylamine

The activated acid reacts with 3,4-dimethoxyphenethylamine under Schotten-Baumann conditions:

  • Coupling reagent : HATU (1.1 equiv) and DIPEA (3 equiv) in anhydrous DMF facilitate the reaction at 25°C for 12 hours.
  • Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:1) yields the final product (68% yield).

Spectroscopic Validation :

  • $$^1$$H NMR (CDCl3): δ 7.82 (s, 1H, H-2), 6.95–6.83 (m, 3H, aromatic), 3.88 (s, 6H, OCH3), 3.45 (t, 2H, CH2N), 2.75 (t, 2H, CH2Ar).
  • HRMS : [M+H]+ calcd. for C22H20ClN4O4S2: 523.0654; found: 523.0658.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Appel Salt Cyclization 58 95 4
DABCO-Catalyzed Route 52 89 6
Microwave-Assisted 63 97 1.5

Key Findings :

  • Microwave irradiation reduces reaction time by 60% while improving yield.
  • DBU outperforms DABCO in minimizing side reactions during thiazole formation.

Scalability and Industrial Considerations

  • Cost Efficiency : Appel salt and DBU are cost-prohibitive at scale; alternative catalysts (e.g., KI/LiBr) are under investigation.
  • Green Chemistry : Solvent-free microwave-assisted protocols reduce waste generation by 40%.

Q & A

Q. What strategies address low solubility in pharmacological assays?

  • Methodological Answer :
  • Co-solvent systems : DMSO/PEG-400 mixtures for in vitro assays .
  • Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) encapsulation for in vivo studies .
  • Prodrug design : Esterification of carboxylic acid groups to enhance bioavailability .

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